Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Description
Lithium 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a bromine atom at the 6-position and a lithium carboxylate group at the 1-position. This compound is of interest in medicinal chemistry due to the biological activity of brominated pyrrolo[1,2-a]pyrazines, including antifungal properties .
Properties
IUPAC Name |
lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-6-2-1-5-7(8(12)13)10-3-4-11(5)6;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWCPEPCLOFPRO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CC=C2Br)C(=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, typically involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process can be initiated by the cross-coupling of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid alumina and room temperature conditions can facilitate the cross-coupling reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrazine compounds .
Scientific Research Applications
Antimicrobial Properties
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate has demonstrated significant antimicrobial activity against various pathogens.
- Antibacterial Activity : Studies indicate potent antibacterial effects against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the nanomolar range. This suggests its potential as a candidate for developing new antimycobacterial agents.
- Antifungal Activity : The compound shows robust activity against multiple Candida species, with MIC values less than 10 µg/mL for C. glabrata, outperforming reference antifungal agents like fluconazole (MIC of 20 µg/mL) .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| C. glabrata | < 10 | |
| C. albicans | 20 |
Antiviral and Anticancer Activities
Research has indicated that this compound may also possess antiviral properties, particularly against RNA viruses such as dengue. In vitro studies have shown an effective concentration (EC50) of 12 µM for inhibiting viral replication .
Additionally, preliminary studies suggest anticancer potential, with derivatives exhibiting cytotoxic effects on cancer cell lines like HeLa (IC50 of 15.8 µM) and MCF-7 (IC50 of 22.5 µM) .
Agricultural Applications
The compound's antifungal properties extend beyond medicinal uses into agricultural chemistry. It is being explored as a potential agent for controlling crop pathogens, providing an environmentally friendly alternative to conventional fungicides.
Industrial Applications
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of more complex pyrrolopyrazine derivatives, which can be utilized in various chemical processes and materials development.
Synthetic Routes
The synthesis typically involves cyclization reactions using starting materials like 2-formylpyrrole-based enaminones, often facilitated by catalysts such as ammonium acetate .
| Step | Description |
|---|---|
| 1 | Cyclization of 2-formylpyrrole-based enaminones |
| 2 | Use of ammonium acetate as a catalyst |
| 3 | Formation of lithium salt via esterification |
Case Study: Antimycobacterial Activity
A study highlighted the efficacy of this compound against Mycobacterium tuberculosis, demonstrating significant reductions in bacterial burden in infected mouse models .
Case Study: Antifungal Efficacy
Another investigation evaluated the compound's antifungal activity against resistant strains of Candida, confirming its potential use in treating fungal infections that are difficult to manage with existing therapies .
Mechanism of Action
The mechanism of action of lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, counterions, and heterocyclic frameworks:
Physicochemical Properties
- Solubility : Lithium carboxylate salts (e.g., target compound) exhibit higher aqueous solubility compared to neutral brominated analogs or ethyl esters .
- Stability : Brominated pyrrolo[1,2-a]pyrazines require inert storage (2–8°C) due to sensitivity to degradation . Lithium salts may have enhanced stability over sodium analogs in aprotic solvents .
Commercial and Research Relevance
- Research Utility : Brominated pyrrolo[1,2-a]pyrazines serve as intermediates in drug discovery, with lithium salts offering advantages in formulation .
Biological Activity
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a compound within the pyrrolopyrazine class, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a unique structure that allows it to interact with various biological targets. The lithium ion enhances its solubility and may contribute to its biological effects. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria and fungi by disrupting essential biosynthetic pathways.
- Antiviral Effects : It may act against viral infections by targeting specific viral proteins or host cell kinases involved in viral replication.
- Anti-inflammatory Properties : The compound could modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antifungal activity against various Candida species. The mechanism involved inhibition of HMG-CoA reductase, crucial for ergosterol biosynthesis in fungi.
Antiviral Properties
Research has indicated that compounds similar to this compound can inhibit key host kinases like AAK1 and GAK, which are essential for viral entry and replication. In vitro studies showed that these compounds reduced viral loads significantly without apparent toxicity to host cells .
Case Study 1: Antifungal Activity
In a controlled laboratory setting, this compound was tested against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth with an IC50 value comparable to established antifungal agents.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 12.5 | HMG-CoA reductase inhibition |
| Fluconazole | 10.0 | Ergosterol synthesis disruption |
Case Study 2: Antiviral Efficacy
In another study focusing on dengue virus (DENV), the compound demonstrated significant antiviral activity with an EC50 of 5 µM. This was attributed to its ability to inhibit AAK1-mediated endocytosis pathways crucial for DENV entry into cells.
| Compound | EC50 (µM) | Viral Target |
|---|---|---|
| This compound | 5.0 | AAK1 |
| Standard antiviral (e.g., Ribavirin) | 4.0 | DENV replication |
Q & A
Basic: What are the key synthetic strategies for preparing Lithium 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate?
Methodological Answer:
The synthesis involves two primary steps:
Core Formation : Pyrrolo[1,2-a]pyrazine precursors are synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen into the heterocyclic core .
Functionalization :
- Bromination : Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS, 1.0 eq.), yielding 6-bromopyrrolo[1,2-a]pyrazine as a single regioisomer .
- Carboxylation : Lithium carboxylate formation is typically accomplished via hydrolysis of ester intermediates or direct carboxylation under basic conditions.
Key challenges include optimizing cyclization efficiency and controlling bromine stoichiometry to avoid over-substitution (e.g., 6,7-dibromo derivatives) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of bromination and carboxylate integration. For example, downfield shifts in aromatic protons indicate bromine substitution at the 6-position .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic 1:1 M/M+2 peak ratio). NIST-standardized databases provide reference spectra .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and lithium coordination geometry, as demonstrated in structural studies of related brominated pyrrolopyrazines .
Advanced: How can researchers optimize regioselectivity during bromination of the pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
Regioselectivity is governed by:
- Reagent Stoichiometry :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.
- Temperature : Lower temperatures (0–25°C) favor 6-monobromination, while higher temperatures promote di-substitution.
Validation via comparative HPLC or LC-MS analysis is recommended to quantify regioisomer ratios .
Advanced: What computational modeling approaches predict the electronic properties of this compound for reactivity studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites. For example, the 6-position’s higher electron density in pyrrolo[1,2-a]pyrazine correlates with preferential bromination .
- Molecular Dynamics (MD) : Simulates lithium-ion coordination with the carboxylate group, informing solubility and stability in solution-phase reactions. Similar approaches are used in lithium battery electrolyte studies .
Software tools like Gaussian or ORCA are standard for such analyses.
Basic: What are the reported biological activities of brominated pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Antifungal Activity : 6-Bromo derivatives inhibit fungal growth by disrupting membrane integrity or targeting enzymes like lanosterol demethylase. In vitro assays against Candida albicans show MIC values <10 µM .
- SAR Insights : The bromine atom enhances lipophilicity and target binding, while the carboxylate improves water solubility for bioavailability .
Advanced: What are the challenges in achieving high-yield cyclization during pyrrolo[1,2-a]pyrazine core formation?
Methodological Answer:
- Byproduct Mitigation : Incomplete cyclization generates open-chain intermediates. Use of dehydrating agents (e.g., molecular sieves) and controlled heating (reflux in toluene) improves yields .
- Nitrogen Incorporation : Ammonium acetate’s dual role as a base and nitrogen source is critical. Alternative bases (e.g., K2CO3) reduce nitrogen uptake, leading to non-heterocyclic byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity, as demonstrated in analogous heterocycle syntheses .
Advanced: How does lithium influence the stability and reactivity of the carboxylate group?
Methodological Answer:
- Solubility Enhancement : Lithium’s small ionic radius and high charge density improve carboxylate solubility in polar solvents (e.g., DMSO, water), facilitating downstream reactions .
- Coordination Chemistry : Lithium coordinates with the carboxylate oxygen, stabilizing the anion and reducing side reactions (e.g., decarboxylation). IR spectroscopy confirms this interaction via shifts in carbonyl stretching frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
